N-[2-(1H-indol-3-yl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features an indole, naphthyl, and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves the coupling of tryptamine derivatives with naphthyl and pyrrole-containing compounds. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Catalyst: DCC or other carbodiimides
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and pyrrole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in carbon tetrachloride for bromination
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole and pyrrole moieties can interact with biological receptors, enzymes, and proteins, leading to various physiological effects. The compound may inhibit or activate certain pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
N-[2-(1H-INDOL-3-YL)ETHYL]-3-(1-NAPHTHYL)-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of indole, naphthyl, and pyrrole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds.
Properties
Molecular Formula |
C27H25N3O |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-naphthalen-1-yl-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C27H25N3O/c31-27(28-15-14-21-19-29-25-13-4-3-11-23(21)25)18-26(30-16-5-6-17-30)24-12-7-9-20-8-1-2-10-22(20)24/h1-13,16-17,19,26,29H,14-15,18H2,(H,28,31) |
InChI Key |
YPRMVUWTIBIHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)NCCC3=CNC4=CC=CC=C43)N5C=CC=C5 |
Origin of Product |
United States |
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